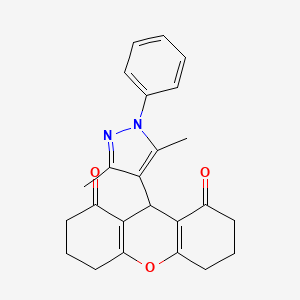
9-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
説明
9-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.17869263 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
One-Pot Synthesis Techniques
The compound can be synthesized using one-pot techniques. For example, a study describes the synthesis of 9-aryl-1H-xanthene-1,8(2H)-dione derivatives starting from benzaldehydes or synthesized pyrazolcarbaldehydes and dimedone. This method offers advantages like short reaction time, simplicity, and environmental friendliness (Nikpassand & Fekri, 2017).
Synthesis in Aqueous Medium
The compound 9-(4-hydroxybutyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a related derivative, can be synthesized in an aqueous citric acid medium. This method is simple, convenient, and environmentally friendly (Navarro, Sierra, & Ochoa‐Puentes, 2016).
Acidic Ionic Liquid Catalysis
The condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids can be employed to synthesize xanthene derivatives. This process is environmentally benign, offers high purity, and the ionic liquids used can be reusable (Kang, Hu, Huang, & Wei, 2008).
Photophysical and Electrochemical Properties
Photophysical Studies
Certain derivatives like 9-aryl/alkyl-octahydroxanthene-1,8-diones have been studied for their optical behaviors using UV-vis and fluorescence spectroscopy. These studies contribute to understanding the properties of such compounds for potential applications in material science (Verma et al., 2011).
Electrochemical Reduction Studies
The electrochemical reduction properties of dibenzo-xanthene and dihydrobenzochromono pyrazole derivatives have been explored. These studies help in understanding the electrochemical behavior of such compounds, which could be significant in various chemical and industrial processes (Masoudi Khoram et al., 2019).
Applications in Organic Synthesis and Catalysis
Organic Syntheses via Transition Metal Complexes
The compound and its derivatives can be involved in organic synthesis processes involving transition metal complexes. This application is significant in the field of organometallic chemistry and material science (Yu et al., 1997).
Catalysis by Molecular Iodine
Some derivatives have been synthesized using molecular iodine as a catalyst. This method demonstrates the potential of these compounds in facilitating various chemical reactions, particularly in medicinal chemistry (Mulakayala et al., 2012).
特性
IUPAC Name |
9-(3,5-dimethyl-1-phenylpyrazol-4-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-14-21(15(2)26(25-14)16-8-4-3-5-9-16)24-22-17(27)10-6-12-19(22)29-20-13-7-11-18(28)23(20)24/h3-5,8-9,24H,6-7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWNOWOLKAFVAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3C4=C(CCCC4=O)OC5=C3C(=O)CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-benzyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4591043.png)
![(5E)-2-(4-benzylpiperazin-1-yl)-5-[2-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B4591046.png)
![N-[2-(dimethylamino)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B4591055.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4591060.png)
![N-(3-methoxypropyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4591063.png)
![N-[(4-butylphenyl)carbamothioyl]-2-chloro-5-iodobenzamide](/img/structure/B4591070.png)
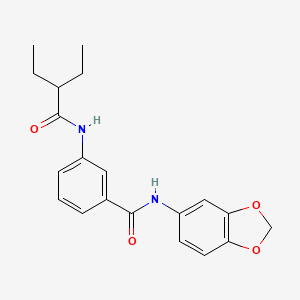
![ethyl 4-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4591089.png)
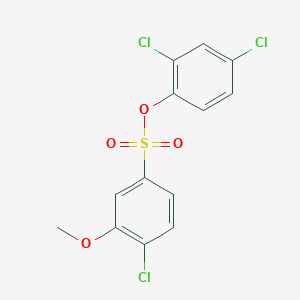
![1-(1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4591095.png)
![N,N'-(sulfonyldi-3,1-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4591096.png)
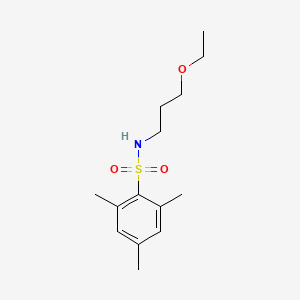
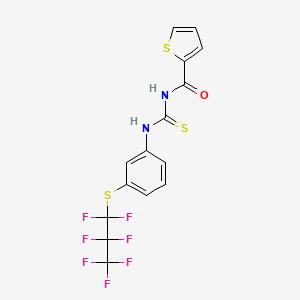
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4591124.png)
